molecular formula C16H18BrNO2 B8166704 tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate

tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate

Cat. No.: B8166704
M. Wt: 336.22 g/mol
InChI Key: GJVVVHMSPZRJNN-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate (CAS 1388628-76-9) is a naphthalene-derived organic compound with the molecular formula C₁₆H₁₈BrNO₂ and a molecular weight of 336.22 g/mol . This chemical serves as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds . The bromine atom on the naphthalene ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal in constructing biaryl or carbon-heteroatom structures . Concurrently, the tert-butyl carbamate (Boc) group acts as a protecting group for the amine functionality, which can be selectively deprotected under acidic conditions at a later stage in the synthetic sequence to unveil the free amine . These structural features make it a valuable building block in medicinal chemistry for the research and development of bioactive molecules and potential drug candidates . The compound should be stored at room temperature in a sealed and dry environment . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[(6-bromonaphthalen-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-4-5-13-9-14(17)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVVVHMSPZRJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-Bromo-2-naphthaldehyde

Procedure :

  • Combine 6-bromo-2-naphthaldehyde (1.0 equiv), ammonium acetate (1.2 equiv), and NaBH3_3CN (1.5 equiv) in methanol.

  • Stir at 0–25°C for 12–24 hours.

  • Quench with saturated NaHCO3_3, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 75–85%.

Bromination of 2-(Aminomethyl)naphthalene

Procedure :

  • React 2-(aminomethyl)naphthalene with N-bromosuccinimide (NBS, 1.1 equiv) in CCl4_4 under UV light.

  • Stir for 6 hours at 25°C.

  • Isolate via filtration and recrystallize from ethanol.
    Yield : 68%.

Boc Protection of 6-Bromo-2-(aminomethyl)naphthalene

Standard Boc Anhydride Protocol

Procedure :

  • Dissolve 6-bromo-2-(aminomethyl)naphthalene (1.0 equiv) and Boc2_2O (1.2 equiv) in dichloromethane (DCM).

  • Add triethylamine (Et3_3N, 2.0 equiv) and stir at 25°C for 12 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate).
    Yield : 83–89%.

Nanoporous Titania-Catalyzed Boc Protection

Procedure :

  • Mix 6-bromo-2-(aminomethyl)naphthalene (1.0 equiv), Boc2_2O (1.1 equiv), and sulfonic acid-functionalized TiO2_2 (10 mg/mmol) under solvent-free conditions.

  • Stir at 25°C for 35 minutes.

  • Filter the catalyst and purify the residue via recrystallization.
    Yield : 89%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Ref.
Reductive AminationNaBH3_3CN, MeOH, 25°C75–85%High regioselectivity
Standard Boc ProtectionBoc2_2O, Et3_3N, DCM, 25°C83–89%Scalable, minimal byproducts
Nanoporous TiO2_2Solvent-free, 25°C, 35 min89%Eco-friendly, rapid kinetics

Key Challenges and Optimizations

  • Regioselectivity in Bromination : Direct bromination of 2-methylnaphthalene requires precise control to avoid polybromination.

  • Stability of 6-Bromo-2-naphthaldehyde : This intermediate is moisture-sensitive; reactions should be conducted under anhydrous conditions.

  • Catalyst Recovery : TiO2_2-based catalysts can be reused ≥5 times without significant loss in activity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C16H18BrNO2
  • CAS Number : 2386148-13-4
  • Molecular Weight : 336.24 g/mol

The presence of the bromonaphthalene moiety contributes to its biological activity, making it a focus for research on inhibitors and therapeutic agents.

Scientific Research Applications

  • Enzyme Inhibition Studies
    • tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate has been investigated for its potential as an inhibitor of various enzymes. For instance, it shows promise as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism and represents a target for obesity and diabetes treatment .
  • Cancer Research
    • The compound has been included in studies aimed at developing novel inhibitors for cancer-related pathways. Its structural properties allow it to interact with specific targets in cancer cells, potentially leading to new treatment options for conditions such as acute myeloid leukemia (AML) .
  • Biological Evaluation
    • Research has demonstrated that compounds similar to this compound can exhibit dual inhibitory effects on specific targets involved in tumor growth and metastasis. These findings suggest that this compound could be part of a new class of anticancer drugs .

Table 1: Summary of Experimental Findings

Study ReferenceApplication FocusKey Findings
MDH InhibitorsIdentified structure-activity relationships (SAR) indicating potential for lung cancer treatment with derivatives of similar compounds.
VHL InhibitorsDemonstrated effectiveness in inducing HIF-1α transcriptional activity, relevant for targeting hypoxia-related pathways in tumors.
ACC InhibitionShowed inhibitory activity against ACC, suggesting utility in metabolic disorders.

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
BrominationRoom temperature, specific reagentsVariable
Carbamate FormationMethanol, HCl catalyst66%

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate involves its interaction with various molecular targets. The bromine atom and the carbamate group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in aromatic cores, substituent positions, and functional groups. Below is a detailed comparison:

tert-Butyl (6-Bromoquinolin-2-yl)carbamate

  • Structure: Replaces the naphthalene core with a quinoline system, introducing a nitrogen atom in the aromatic ring.
  • Molecular Formula: C₁₄H₁₅BrN₂O₂ (vs. C₁₅H₁₆BrNO₂ for the target compound).
  • Applications: Exhibits enhanced electronic properties due to the quinoline moiety, making it suitable for optoelectronic materials .
  • Key Difference: The nitrogen atom in quinoline alters solubility and reactivity in metal-catalyzed reactions compared to the naphthalene system .

tert-Butyl (2-Bromo-5-methoxyphenyl)carbamate

  • Structure : Features a phenyl ring with bromine and methoxy substituents.
  • Molecular Weight : ~286.1 g/mol (vs. ~346.2 g/mol for the target compound).
  • Reactivity : The methoxy group increases electron density, reducing electrophilic substitution rates compared to the naphthalene derivative .
  • Applications : Primarily used in agrochemical synthesis due to its simpler aromatic system .

tert-Butyl ((6-Ethoxy-2-methylpyridin-3-yl)methyl)carbamate

  • Structure : Pyridine-based analog with ethoxy and methyl substituents.
  • Solubility : Higher water solubility compared to naphthalene derivatives due to the pyridine ring .
  • Reactivity : The pyridine nitrogen facilitates coordination with transition metals, enhancing utility in catalysis .

tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate

  • Structure : Benzyl carbamate with bromine and methoxy groups.
  • Synthetic Utility : Used in peptide mimetics and PROTACs (proteolysis-targeting chimeras) due to its flexible benzyl group .
  • Comparison : The absence of a fused aromatic system (naphthalene) reduces steric hindrance, enabling easier functionalization .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate C₁₅H₁₆BrNO₂ 346.2 6-Br, naphthalene, Boc Pharmaceutical intermediates
tert-Butyl (6-bromoquinolin-2-yl)carbamate C₁₄H₁₅BrN₂O₂ 323.2 6-Br, quinoline, Boc Optoelectronics
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate C₁₂H₁₄BrNO₃ 286.1 2-Br, 5-OMe, Boc Agrochemicals
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate C₁₅H₂₂N₂O₃ 266.3 6-OEt, 2-Me, pyridine, Boc Catalysis

Research Findings and Functional Insights

  • Reactivity in Cross-Coupling : The 6-bromo substituent in the naphthalene derivative enables efficient Suzuki-Miyaura couplings, as demonstrated in the synthesis of biaryl systems for kinase inhibitors . In contrast, brominated pyridine analogs (e.g., tert-Butyl (6-bromopyridin-3-yl)carbamate) show slower coupling rates due to electron-deficient aromatic rings .
  • Protective Group Stability : The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), similar to other tert-butyl carbamates .
  • Solubility and Crystallinity: Naphthalene derivatives generally exhibit lower solubility in polar solvents compared to pyridine or quinoline analogs, impacting their crystallization behavior .

Biological Activity

tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C14H16BrN O2
  • Molecular Weight : 305.19 g/mol
  • IUPAC Name : tert-butyl (6-bromonaphthalen-2-yl)methylcarbamate

Biological Activity Overview

The compound is primarily studied for its interaction with biological systems, particularly in the context of enzyme inhibition and potential therapeutic applications.

The mechanism of action involves the formation of covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes. The following table summarizes key findings from recent research:

Enzyme IC50 (µM) Effect Reference
MDH11.5Moderate inhibition
MDH21.6Moderate inhibition
Other EnzymesVariableSpecificity varies

Lung Cancer Research

A notable study investigated the compound's effect on lung cancer cell lines. The results indicated that it significantly inhibited mitochondrial respiration, leading to reduced ATP production in A549 lung cancer cells. This suggests a potential application in cancer treatment by targeting energy metabolism pathways .

Enzyme Interaction Studies

Further studies have explored how this compound interacts with specific enzymes involved in metabolic pathways. These interactions were characterized using kinetic assays, demonstrating that the compound effectively competes with natural substrates .

Applications in Scientific Research

The compound serves as a valuable tool in various fields:

  • Biochemistry : Used to study enzyme kinetics and substrate interactions.
  • Pharmacology : Investigated for potential therapeutic effects against specific diseases, including cancer.
  • Material Science : Acts as an intermediate in synthesizing more complex organic molecules .

Q & A

Basic: What are the standard synthetic routes for tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Boc Protection : Introduction of the tert-butyl carbamate (Boc) group to the amine functionality of (6-bromonaphthalen-2-yl)methylamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF) .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce bromo or other functional groups. For example, tert-butyl carbamate intermediates are often used in Buchwald-Hartwig aminations or Ullmann couplings for aryl halide functionalization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) to isolate the product .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Work in a fume hood to mitigate exposure to volatile byproducts (e.g., brominated compounds) .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Basic: How is the compound purified post-synthesis?

Methodological Answer:

  • Chromatography : Use flash column chromatography (silica gel, 60–120 mesh) with a gradient of hexane:ethyl acetate (7:3 to 1:1) to separate impurities. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C), filter, and slowly add deionized water (1:3 ratio) to induce crystallization. Yield typically ranges from 65–80% .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for coupling reactions. For example, Pd₂(dba)₃ with BINAP in toluene increases efficiency in aryl amination steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in reflux conditions .
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates .

Advanced: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • NMR :
    • ¹H NMR (CDCl₃): Peaks at δ 7.6–8.2 ppm (naphthalene protons), δ 4.3–4.5 ppm (CH₂-N), δ 1.4 ppm (Boc tert-butyl group) .
    • ¹³C NMR : Signals at δ 155 ppm (carbamate C=O), δ 80 ppm (tert-butyl C), δ 30–35 ppm (tert-butyl CH₃) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 365.04 (C₁₆H₁₈BrNO₂⁺) confirms molecular weight .

Advanced: How to resolve contradictions in reported reaction outcomes (e.g., variable yields)?

Methodological Answer:

  • Reproducibility Checks : Verify moisture-sensitive steps (e.g., Boc protection) by using anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify impurities (e.g., de-brominated byproducts) and adjust stoichiometry or reaction time .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize reaction time and intermediate stability .

Advanced: How is crystallographic data analyzed using SHELX for structural validation?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (λ = 1.5418 Å, Cu-Kα) to obtain intensity data.
  • Refinement in SHELXL :
    • Initial model building with SHELXS .
    • Full-matrix least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding (e.g., C–H···O interactions in carbamate groups) .
    • Final R1 values < 0.05 indicate high precision. Example: A study on carbamate derivatives revealed intermolecular H-bonds stabilizing crystal packing .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Methodological Answer:

  • Oxidative Addition : Bromonaphthalene undergoes Pd(0) insertion to form Pd(II) intermediates, followed by transmetallation with boronic acids in Suzuki reactions .
  • Hydrogen Bonding Effects : Carbamate NH groups participate in H-bonding with solvents (e.g., DMF), stabilizing transition states and reducing activation energy .
  • DFT Calculations : Theoretical studies suggest that electron-withdrawing bromine substituents increase electrophilicity at the naphthalene ring, accelerating nucleophilic attack .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate
Reactant of Route 2
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tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate

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